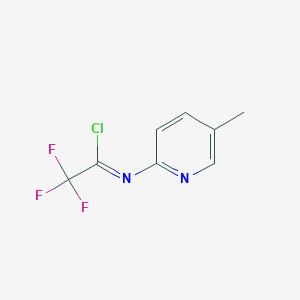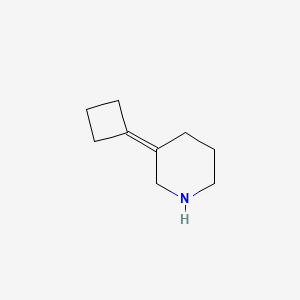
2,5-Dichloro-3-(difluoromethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-3-(difluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and chemical stability .
Méthodes De Préparation
The synthesis of 2,5-Dichloro-3-(difluoromethyl)quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, can be used . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves direct fluorination and displacement reactions .
Analyse Des Réactions Chimiques
2,5-Dichloro-3-(difluoromethyl)quinoline undergoes several types of chemical reactions, including:
Substitution Reactions: Nucleophilic substitution of halogen atoms is a common reaction for this compound.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon–carbon bonds.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, quinoline derivatives generally undergo these reactions under suitable conditions.
Applications De Recherche Scientifique
2,5-Dichloro-3-(difluoromethyl)quinoline has several applications in scientific research:
Medicinal Chemistry: Fluorinated quinolines, including this compound, are studied for their potential antibacterial, antineoplastic, and antiviral activities. They are also explored as enzyme inhibitors and antimalarial agents.
Agriculture: Some fluorinated quinolines are used in agriculture as components of pesticides and herbicides.
Materials Science: The compound can be used in the development of liquid crystals and dyes.
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-3-(difluoromethyl)quinoline involves its interaction with specific molecular targets. Fluorinated quinolines are known to inhibit various enzymes, which can lead to antibacterial and antineoplastic effects . The incorporation of fluorine atoms enhances the compound’s ability to interact with biological targets, increasing its efficacy and stability .
Comparaison Avec Des Composés Similaires
2,5-Dichloro-3-(difluoromethyl)quinoline can be compared with other similar compounds, such as:
2,5-Dichloro-3-(difluoromethyl)pyridine: This compound has a similar structure but with a pyridine ring instead of a quinoline ring.
2-Chloro-3-(difluoromethyl)pyridine: Another similar compound with a single chlorine atom and a pyridine ring.
2,5-Dichloro-4-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a difluoromethyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and difluoromethyl groups, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H5Cl2F2N |
|---|---|
Poids moléculaire |
248.05 g/mol |
Nom IUPAC |
2,5-dichloro-3-(difluoromethyl)quinoline |
InChI |
InChI=1S/C10H5Cl2F2N/c11-7-2-1-3-8-5(7)4-6(10(13)14)9(12)15-8/h1-4,10H |
Clé InChI |
QNIRQQJXTOYTIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=C(C=C2C(=C1)Cl)C(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B13679618.png)











![5-(Chloromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B13679685.png)
![6-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13679692.png)
